12beta-Hydroxy-5beta-cholan-24-oic Acid 12beta-Hydroxy-5beta-cholan-24-oic Acid elongs to the class of organic compounds known as monohydroxy bile acids, alcohols and derivatives. These are bile acids, alcohols or any of their derivatives bearing a hydroxyl group. Thus, is considered to be a bile acid lipid molecule. is considered to be a practically insoluble (in water) and relatively neutral molecule. has been found in human hepatic tissue tissue, and has also been primarily detected in urine. Within the cell, is primarily located in the membrane (predicted from logP) and cytoplasm.
Brand Name: Vulcanchem
CAS No.: 15173-23-6
VCID: VC20875352
InChI: InChI=1S/C24H40O3/c1-15(7-12-22(26)27)18-10-11-19-17-9-8-16-6-4-5-13-23(16,2)20(17)14-21(25)24(18,19)3/h15-21,25H,4-14H2,1-3H3,(H,26,27)/t15-,16+,17+,18-,19+,20+,21-,23+,24-/m1/s1
SMILES: CC(CCC(=O)O)C1CCC2C1(C(CC3C2CCC4C3(CCCC4)C)O)C
Molecular Formula: C24H40O3
Molecular Weight: 376.6 g/mol

12beta-Hydroxy-5beta-cholan-24-oic Acid

CAS No.: 15173-23-6

Cat. No.: VC20875352

Molecular Formula: C24H40O3

Molecular Weight: 376.6 g/mol

* For research use only. Not for human or veterinary use.

12beta-Hydroxy-5beta-cholan-24-oic Acid - 15173-23-6

Specification

Description elongs to the class of organic compounds known as monohydroxy bile acids, alcohols and derivatives. These are bile acids, alcohols or any of their derivatives bearing a hydroxyl group. Thus, is considered to be a bile acid lipid molecule. is considered to be a practically insoluble (in water) and relatively neutral molecule. has been found in human hepatic tissue tissue, and has also been primarily detected in urine. Within the cell, is primarily located in the membrane (predicted from logP) and cytoplasm.
CAS No. 15173-23-6
Molecular Formula C24H40O3
Molecular Weight 376.6 g/mol
IUPAC Name (4R)-4-[(5S,8R,9S,10S,12R,13R,14S,17R)-12-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid
Standard InChI InChI=1S/C24H40O3/c1-15(7-12-22(26)27)18-10-11-19-17-9-8-16-6-4-5-13-23(16,2)20(17)14-21(25)24(18,19)3/h15-21,25H,4-14H2,1-3H3,(H,26,27)/t15-,16+,17+,18-,19+,20+,21-,23+,24-/m1/s1
Standard InChI Key OBUOWZOYJNAMCZ-ORVKXXEISA-N
Isomeric SMILES C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@@H](C[C@H]3[C@H]2CC[C@H]4[C@@]3(CCCC4)C)O)C
SMILES CC(CCC(=O)O)C1CCC2C1(C(CC3C2CCC4C3(CCCC4)C)O)C
Canonical SMILES CC(CCC(=O)O)C1CCC2C1(C(CC3C2CCC4C3(CCCC4)C)O)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator